Epicalyxin J is a natural product found in Alpinia roxburghii and Alpinia blepharocalyx with data available.
Epicalyxin J
CAS No.:
Cat. No.: VC1853528
Molecular Formula: C42H38O9
Molecular Weight: 686.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H38O9 |
|---|---|
| Molecular Weight | 686.7 g/mol |
| IUPAC Name | (12R,13S,14S,16S,18R)-4,12,14-tris(4-hydroxyphenyl)-16-[2-(4-hydroxyphenyl)ethyl]-8-methoxy-3,11,15-trioxatetracyclo[8.8.0.02,7.013,18]octadeca-1,7,9-trien-6-one |
| Standard InChI | InChI=1S/C42H38O9/c1-48-35-22-36-37(42-39(35)33(47)21-34(50-42)24-5-13-28(44)14-6-24)32-20-31(19-4-23-2-11-27(43)12-3-23)49-40(25-7-15-29(45)16-8-25)38(32)41(51-36)26-9-17-30(46)18-10-26/h2-3,5-18,22,31-32,34,38,40-41,43-46H,4,19-21H2,1H3/t31-,32-,34?,38-,40+,41-/m0/s1 |
| Standard InChI Key | VIDHFKRYBXNWLN-OMQYIVAFSA-N |
| Isomeric SMILES | COC1=C2C(=O)CC(OC2=C3[C@@H]4C[C@@H](O[C@@H]([C@H]4[C@@H](OC3=C1)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)CCC7=CC=C(C=C7)O)C8=CC=C(C=C8)O |
| Canonical SMILES | COC1=C2C(=O)CC(OC2=C3C4CC(OC(C4C(OC3=C1)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)CCC7=CC=C(C=C7)O)C8=CC=C(C=C8)O |
Introduction
Chemical Structure and Properties
Epicalyxin J (PubChem CID: 11765183) is characterized by the molecular formula C42H38O9 and possesses a molecular weight of 686.7 g/mol . The compound is formally named as (12R,13S,14S,16S,18R)-4,12,14-tris(4-hydroxyphenyl)-16-[2-(4-hydroxyphenyl)ethyl]-8-methoxy-3,11,15-trioxatetracyclo[8.8.0.02,7.013,18]octadeca-1,7,9-trien-6-one . Structurally, it features a distinctive tetrahydropyranochromene ring system that contributes to its unique biological properties.
Table 1: Chemical Properties of Epicalyxin J
| Property | Value |
|---|---|
| Molecular Formula | C42H38O9 |
| Molecular Weight | 686.7 g/mol |
| Physical State | Solid |
| Classification | Extended flavonoid |
| Stereochemistry | (12R,13S,14S,16S,18R) configuration |
| Key Structural Features | Tetrahydropyranochromene ring system with four hydroxyphenyl groups |
Epicalyxin J is characterized by its novel bis-C-arylpyranoside moiety embedded within a tetrahydropyranochromene framework, a structural feature shared with related compounds Calyxin I and Calyxin J . This structural arrangement contributes significantly to the compound's biological activity profile.
Natural Sources
Epicalyxin J has been definitively identified in two plant species belonging to the Zingiberaceae family:
The genus Alpinia comprises approximately 230 species of flowering plants widely distributed throughout tropical and subtropical Asia. These plants have historical significance in traditional medicine systems across various Asian countries, where they have been employed to treat conditions ranging from digestive disorders to inflammatory diseases.
The isolation of Epicalyxin J typically involves extraction procedures using organic solvents followed by various chromatographic techniques to separate the compound from other plant constituents. The compound is part of a larger family of bioactive diarylheptanoids present in these Alpinia species.
Biological Activity
The most notable attribute of Epicalyxin J is its potent antiproliferative activity against cancer cell lines. Research has demonstrated that Epicalyxin J exhibits exceptional efficacy against human HT-1080 fibrosarcoma cells, with activity exceeding that of 5-fluorouracil, a standard chemotherapeutic agent in clinical use .
Table 2: Comparative Antiproliferative Activity
| Compound | Cell Line | ED50 Value | Comparison to 5-Fluorouracil |
|---|---|---|---|
| Mixture of Calyxin J and Epicalyxin J | Colon 26-L5 carcinoma | 0.32 μM | More potent |
| Calyxin J alone | Colon 26-L5 carcinoma | Similar to 5-FU | Equivalent |
| Epicalyxin J | HT-1080 fibrosarcoma | Lower than mixture value | Significantly more potent |
| 5-Fluorouracil | HT-1080 fibrosarcoma | 8.00 μM | Reference standard |
A mixture containing Calyxin J and Epicalyxin J demonstrated pronounced antiproliferative effects against colon 26-L5 carcinoma cells, achieving an ED50 value of 0.32 μM . Given that Calyxin J alone showed activity comparable to 5-fluorouracil, researchers concluded that Epicalyxin J must possess even greater potency, with an ED50 value lower than 0.32 μM .
Structure-activity relationship studies suggest that the presence of phenolic hydroxyl groups substantially contributes to the antiproliferative activity of Epicalyxin J and related compounds. The conjugated double bond in the chalcone moiety also appears to enhance biological activity .
Synthesis and Structural Studies
The complex architecture of Epicalyxin J presents significant synthetic challenges that have attracted attention from organic chemists. Research has focused particularly on the stereoselective synthesis of the core pyranochromene ring system common to Epicalyxin J and its structural analogues.
Structural Relationships with Similar Compounds
Epicalyxin J belongs to a broader family of diarylheptanoid natural products isolated from Alpinia species. These compounds share certain structural features while differing in stereochemistry and substitution patterns.
Table 3: Comparison of Epicalyxin J with Related Compounds
| Compound | Plant Source | Structural Relationship to Epicalyxin J | Biological Activity |
|---|---|---|---|
| Calyxin J | A. blepharocalyx | Epimeric relationship, same carbon skeleton | Antiproliferative (ED50 similar to 5-FU) |
| Calyxin I | A. blepharocalyx | Shares pyranochromene core structure | Antiproliferative |
| Epicalyxin F | A. blepharocalyx | Different diarylheptanoid framework | Most potent against colon 26-L5 (ED50 0.89 μM) |
| Epicalyxin K | A. blepharocalyx | Related diarylheptanoid | More potent than 5-FU against HT-1080 |
| Calyxin B | A. blepharocalyx | Different structural framework | Most potent against HT-1080 (ED50 0.69 μM) |
The structural relationship between Epicalyxin J and Calyxin J is particularly noteworthy, as these compounds are epimers, differing only in their stereochemistry at specific positions while maintaining the same molecular framework . This relationship has been crucial for understanding structure-activity correlations and guiding synthetic approaches.
The biosynthetic pathway proposed for the calyxin/epicalyxin family suggests that these compounds originate from common precursors, with regio- and stereoselective enzymatic transformations leading to the diverse array of structures observed in nature .
Research Implications and Future Directions
The exceptional antiproliferative properties of Epicalyxin J position it as a promising lead compound for cancer drug development. Several research directions merit further exploration:
-
Mechanistic studies to elucidate the precise molecular targets and pathways through which Epicalyxin J exerts its antiproliferative effects
-
Development of more efficient synthetic routes to enable larger-scale production for preclinical studies
-
Structure-activity relationship investigations to identify the pharmacophore and develop potentially more potent analogues
-
Evaluation of Epicalyxin J against a broader range of cancer cell lines and in animal models
-
Investigation of potential synergistic effects with established chemotherapeutic agents
The relatively recent discovery and characterization of Epicalyxin J means that many aspects of its pharmacology remain to be fully explored. Its superior potency compared to a clinically established anticancer drug suggests significant therapeutic potential that warrants comprehensive investigation.
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